2-Hydroxyethyl 2-bromoisobutyrate

Catalog No.
S1900838
CAS No.
189324-13-8
M.F
C6H11BrO3
M. Wt
211.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethyl 2-bromoisobutyrate

CAS Number

189324-13-8

Product Name

2-Hydroxyethyl 2-bromoisobutyrate

IUPAC Name

2-hydroxyethyl 2-bromo-2-methylpropanoate

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

InChI

InChI=1S/C6H11BrO3/c1-6(2,7)5(9)10-4-3-8/h8H,3-4H2,1-2H3

InChI Key

MHXMVFDLNGKBSR-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCCO)Br

Canonical SMILES

CC(C)(C(=O)OCCO)Br

The exact mass of the compound 2-Hydroxyethyl 2-bromoisobutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxyethyl 2-bromoisobutyrate (HEBiB, CAS 189324-13-8) is a premier bifunctional initiator designed for Atom Transfer Radical Polymerization (ATRP). Structurally, it combines a highly reactive tertiary alpha-bromoester—which ensures rapid, quantitative initiation for narrow-dispersity polymers—with a primary hydroxyl group at the opposite end. This dual-functionality allows the compound to serve as a critical bridge between controlled radical polymerization and orthogonal synthetic techniques, such as Ring-Opening Polymerization (ROP) or polyurethane coupling[1]. For industrial and academic procurement, HEBiB is prioritized over standard alkyl halides because it directly yields telechelic polymers with a reactive alpha-hydroxyl chain end, eliminating the need for multi-step deprotection sequences or the handling of highly corrosive, moisture-sensitive acyl halides during macroinitiator synthesis.

Substituting HEBiB with the industry-standard ethyl 2-bromoisobutyrate (EBiB) severely limits downstream polymer utility. EBiB lacks the hydroxyl functional group, resulting in polymers with 'dead' alpha-chain ends that cannot undergo subsequent orthogonal block copolymerization (e.g., ROP of lactones) without complex post-polymerization modifications[1]. Furthermore, EBiB exhibits poor aqueous solubility, forcing the use of organic co-solvents or surfactants in water-borne ATRP, whereas HEBiB provides homogeneous initiation in fully aqueous systems [2]. Conversely, attempting to functionalize surfaces using 2-bromoisobutyryl bromide (BiBB) instead of HEBiB introduces highly corrosive, moisture-sensitive handling requirements. HEBiB allows for stable, mild esterification or urethane linkages to substrates, making it the superior choice for scalable surface-initiated ATRP (SI-ATRP) workflows.

Kinetic Parity in Ultra-High Molecular Weight (UHMW) Polymer Synthesis

A common procurement concern when upgrading to a functionalized initiator is the potential loss of radical control or molecular weight limits. High-pressure photoredox ATRP studies demonstrate that HEBiB maintains strict kinetic parity with the non-functionalized benchmark, EBiB. When synthesizing UHMW poly(methacrylates), HEBiB achieved a number-average molecular weight (Mn) of 1,807,000 Da with a dispersity (Đ) of 1.39. Under identical conditions, EBiB yielded an Mn of 1,796,000 Da and a Đ of 1.41[1]. This confirms that the primary hydroxyl group on HEBiB does not induce side reactions or chain transfer, allowing buyers to achieve extreme molecular weights with precise control while retaining alpha-end functionality.

Evidence DimensionMolecular weight (Mn) and dispersity (Đ) in high-pressure ATRP
Target Compound DataMn = 1,807,000 Da, Đ = 1.39 (HEBiB)
Comparator Or BaselineMn = 1,796,000 Da, Đ = 1.41 (EBiB)
Quantified DifferenceStatistically equivalent control (ΔĐ = 0.02, ΔMn < 1%), with HEBiB adding telechelic functionality.
ConditionsPhotoredox/Cu-catalyzed ATRP of OEOMA500 at 150 MPa pressure for 20 hours.

Proves that buyers can upgrade to a bifunctional initiator for downstream modifications without sacrificing the kinetic precision required for advanced polymer architectures.

Enabling Orthogonal Block Copolymerization (ATRP to ROP)

HEBiB is uniquely suited for the synthesis of complex polymer architectures, such as star-comb and mikto-arm polymers, via orthogonal polymerization techniques. Because HEBiB initiates ATRP exclusively from the bromoisobutyrate moiety, it quantitatively preserves the primary hydroxyl group at the alpha-terminus of the resulting polymer chain. This terminal hydroxyl acts as a direct macroinitiator for the Ring-Opening Polymerization (ROP) of cyclic esters like epsilon-caprolactone. Studies utilizing HEBiB demonstrated successful ATRP followed directly by ROP, achieving controlled block architectures with narrow dispersities (Đ = 1.20–1.31) [1]. Standard initiators like EBiB completely fail in this workflow as they yield unreactive alkyl chain ends.

Evidence DimensionAlpha-chain end functionality for ROP initiation
Target Compound DataYields >95% alpha-hydroxyl functionalized macroinitiators capable of ROP.
Comparator Or BaselineEBiB yields 0% hydroxyl functionality, preventing direct ROP.
Quantified DifferenceEnables direct 2-step orthogonal ATRP/ROP block copolymer synthesis vs. impossible with EBiB.
ConditionsEnzymatically assisted ATRP followed by Sn(Oct)2-catalyzed ROP of epsilon-caprolactone.

Eliminates multi-step end-group deprotection workflows, significantly reducing procurement and labor costs in the synthesis of block and mikto-arm copolymers.

Superior Phase Homogeneity in Aqueous ATRP

The transition toward green chemistry and bio-related polymer synthesis heavily relies on fully aqueous ATRP. HEBiB is highly prioritized for these systems due to its inherent water solubility, driven by the hydrophilic hydroxyl group. In contrast, the standard EBiB is poorly water-soluble, which can lead to heterogeneous initiation, broad molecular weight distributions, or the mandatory inclusion of surfactants[1]. In fundamental studies of aqueous ATRP using Cu/amine catalysts, HEBiB acts as a fully homogeneous initiator, enabling the precise measurement of ATRP equilibrium constants and yielding well-controlled water-soluble polymers without the coagulation issues associated with hydrophobic initiators [2].

Evidence DimensionInitiator solubility and phase behavior in water
Target Compound DataFully soluble, enabling homogeneous aqueous initiation.
Comparator Or BaselineEBiB is poorly water-soluble, requiring pre-emulsification or surfactants.
Quantified DifferenceEliminates the need for 1.7–4 wt% surfactant loading required when using EBiB in water-borne systems.
ConditionsAqueous ATRP of water-soluble monomers (e.g., OEOMA) at room temperature.

Crucial for the procurement of materials in biomedical and green chemistry applications where organic co-solvents and surfactants must be strictly avoided.

Synthesis of Telechelic and Orthogonal Block Copolymers

HEBiB is the optimal choice for synthesizing AB or ABC block copolymers where one block is synthesized via ATRP and the other via Ring-Opening Polymerization (ROP) or polyurethane condensation. The preserved alpha-hydroxyl group acts as a ready-made initiation site for lactones or reaction site for isocyanates, eliminating deprotection steps[1].

Fully Aqueous and Protein-Polymer Conjugate Synthesis

Due to its high water solubility compared to standard alkyl bromides, HEBiB is the preferred initiator for aqueous ATRP, including enzyme-catalyzed ATRP (e.g., using horseradish peroxidase) and the synthesis of biocompatible PEG-based polymers in pure water without the need for surfactant stabilization [2].

Mild Surface-Initiated ATRP (SI-ATRP) on Sensitive Substrates

Instead of treating delicate substrates (like cellulose nanofibrils or mesoporous silica) with highly corrosive and moisture-sensitive 2-bromoisobutyryl bromide, buyers can use HEBiB to anchor the ATRP initiator via mild esterification or etherification of its primary hydroxyl group, preserving substrate integrity [3].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

189324-13-8

Wikipedia

2-HYDROXYETHYL 2-BROMOISOBUTYRATE

Dates

Last modified: 08-16-2023

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